Home > Products > Screening Compounds P113472 > Dbco-(peg2-VC-pab-mmae)2
Dbco-(peg2-VC-pab-mmae)2 -

Dbco-(peg2-VC-pab-mmae)2

Catalog Number: EVT-12563637
CAS Number:
Molecular Formula: C149H224N22O32
Molecular Weight: 2835.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dbco-(peg2-VC-pab-mmae)2 is a compound utilized primarily in the field of targeted cancer therapy, particularly in the development of antibody-drug conjugates. This compound comprises a cleavable linker and a potent cytotoxic agent, monomethyl auristatin E. The structure of this compound enables it to selectively deliver the cytotoxic agent to cancer cells, thereby minimizing damage to healthy tissues.

Source

The compound is synthesized through chemical processes that involve the conjugation of monomethyl auristatin E with a specific linker, DBCO-(PEG2-VC-PAB). This synthesis is crucial for the creation of effective antibody-drug conjugates that can enhance therapeutic efficacy while reducing systemic toxicity.

Classification

Dbco-(peg2-VC-pab-mmae)2 is classified under the category of drug-linker conjugates, specifically designed for use in antibody-drug conjugate therapies. It falls within the broader classification of bioconjugates, which are molecules formed by covalently attaching two different entities, in this case, a drug and a linker.

Synthesis Analysis

Methods

The synthesis of Dbco-(peg2-VC-pab-mmae)2 involves several key steps:

  1. Preparation of Linker: The linker DBCO-(PEG2-VC-PAB) is synthesized first. This involves the incorporation of polyethylene glycol to enhance solubility and stability.
  2. Conjugation with Monomethyl Auristatin E: The next step involves the reaction between the prepared linker and monomethyl auristatin E. This process is typically carried out under controlled conditions to ensure high yield and purity.
  3. Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to isolate the desired product from unreacted materials and by-products.

Technical Details

The synthesis requires precise control over reaction conditions including temperature, pH, and reaction time to optimize yield and minimize degradation of sensitive components like monomethyl auristatin E.

Molecular Structure Analysis

Structure

Dbco-(peg2-VC-pab-mmae)2 has a complex molecular structure characterized by:

  • DBCO Group: A dibenzocyclooctyne moiety that facilitates click chemistry for conjugation.
  • Polyethylene Glycol Linker: Enhances solubility and biocompatibility.
  • Cytotoxic Agent: Monomethyl auristatin E, which disrupts microtubule dynamics.

Data

The molecular formula for Dbco-(peg2-VC-pab-mmae)2 can be derived from its components. The precise molecular weight and structural details can be obtained from databases such as PubChem or chemical suppliers like MedChemExpress.

Chemical Reactions Analysis

Reactions

Dbco-(peg2-VC-pab-mmae)2 undergoes specific chemical reactions that are critical for its function as an antibody-drug conjugate:

  1. Cleavage Reaction: The valine-citrulline peptide bond in the linker is designed to be cleaved in the presence of specific enzymes found in tumor environments, releasing monomethyl auristatin E directly into cancer cells.
  2. Click Chemistry: The DBCO moiety allows for efficient conjugation with azide-containing antibodies or other biomolecules via click chemistry reactions.

Technical Details

These reactions are crucial for ensuring that the cytotoxic agent is only released in targeted environments, enhancing therapeutic efficacy while reducing off-target effects.

Mechanism of Action

Process

The mechanism of action for Dbco-(peg2-VC-pab-mmae)2 involves:

  1. Targeting: The compound binds selectively to cancer cells through antibodies that recognize specific tumor antigens.
  2. Internalization: Upon binding, the entire complex is internalized by endocytosis.
  3. Release of Cytotoxic Agent: Once inside the cell, enzymatic cleavage of the linker releases monomethyl auristatin E, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Data

Studies have shown that this targeted delivery system significantly enhances the therapeutic index compared to traditional chemotherapy methods.

Physical and Chemical Properties Analysis

Physical Properties

Dbco-(peg2-VC-pab-mmae)2 is typically characterized by:

  • Solubility: Soluble in aqueous solutions due to the polyethylene glycol component.
  • Stability: Stable under physiological conditions but sensitive to enzymatic cleavage.

Chemical Properties

The compound exhibits properties typical of drug-linker conjugates:

  • Reactivity: Capable of undergoing click chemistry reactions due to its DBCO moiety.
  • Degradability: Designed to degrade in specific environments (e.g., tumor microenvironments) to release active drug components.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity.

Applications

Scientific Uses

Dbco-(peg2-VC-pab-mmae)2 has significant applications in:

  1. Targeted Cancer Therapy: Used in developing antibody-drug conjugates that provide targeted treatment options for various cancers.
  2. Research Tools: Serves as a model compound for studying drug delivery mechanisms and optimizing linker designs for improved therapeutic outcomes.
  3. Clinical Trials: Investigated in clinical settings for its efficacy against specific cancer types, contributing valuable data towards future therapies.
Introduction to Antibody-Drug Conjugate (ADC) Architecture and Role of DBCO-(PEG2-VC-PAB-MMAE)2

Evolution of Payload-Linker Chemistry in Targeted Oncology Therapeutics

The development of effective ADCs has undergone three distinct generations of innovation, each marked by advancements in linker stability and payload potency:

  • First-generation ADCs utilized conventional chemotherapeutics (e.g., methotrexate, doxorubicin) attached via simple, non-cleavable linkers. These suffered from inadequate potency and systemic toxicity due to linker instability and premature payload release. The limited therapeutic index (typically < 2) restricted clinical utility [9].

  • Second-generation ADCs incorporated highly potent payloads (e.g., auristatins, maytansinoids) with partially optimized linkers. Brentuximab vedotin (Adcetris®), featuring a Val-Cit-PAB-MMAE linker-payload, demonstrated significantly improved efficacy. However, heterogeneity in drug attachment (typically DAR 2–4) and residual instability led to off-target effects and narrow therapeutic indices [7] [9].

  • Third-generation ADCs leverage site-specific conjugation and advanced cleavable linkers to overcome prior limitations. Compounds like DBCO-(PEG2-VC-PAB-MMAE)2 enable precise DAR control through bioorthogonal DBCO-azide cycloaddition, minimizing aggregation and enhancing pharmacokinetic consistency. The integration of dual MMAE molecules per linker further increases potency while maintaining homogeneity—a critical advancement for therapeutic reliability [4] [6] [7].

Table 1: Evolution of ADC Linker-Payload Systems

GenerationPayload ExamplesLinker TypeKey LimitationsTherapeutic Index
First (2000–2011)Doxorubicin, MethotrexateNon-cleavable (e.g., hydrazide)Low potency, high off-target release< 2
Second (2011–2018)MMAE, DM1, CalicheamicinCleavable (e.g., Val-Cit)Heterogeneous DAR, moderate instability3–5
Third (2018–present)Dual MMAE/MMAF, ExatecanSite-specific cleavable (e.g., DBCO-PEG₂-VC-PAB)Synthetic complexity> 10

Design Principles of Cleavable Linker-Payload Systems in Third-Generation ADCs

DBCO-(PEG2-VC-PAB-MMAE)2 exemplifies four key design principles enabling efficacy in modern ADCs:

Protease-Triggered Payload Release Mechanism

The Valine-Citrulline (Val-Cit) dipeptide serves as a protease-sensitive substrate for cathepsin B, a lysosomal enzyme overexpressed in tumor cells. Upon ADC internalization, cathepsin B cleaves between Val and Cit, triggering 1,6-elimination of the p-aminobenzyloxycarbonyl (PAB) group and subsequent release of free, active MMAE. This mechanism ensures payload liberation specifically within cancer cells, minimizing systemic exposure. Studies confirm >90% MMAE release within 24 hours of cathepsin B exposure [5] [9].

Structural Optimization for Solubility and Stability

The PEG₂ spacer (two ethylene glycol units) between DBCO and Val-Cit addresses hydrophobicity challenges associated with MMAE (LogP = 1.52). By enhancing aqueous solubility, PEG₂ prevents antibody aggregation during conjugation and improves ADC circulatory half-life. Additionally, the self-immolative PAB group ensures stable linkage in plasma (pH 7.4) while enabling rapid payload release in lysosomes (pH 4.5–5.0) [1] [10].

Dual-Payload Loading for Enhanced Potency

Unlike conventional linkers carrying a single payload, DBCO-(PEG2-VC-PAB-MMAE)2 incorporates two MMAE molecules per DBCO group. This design doubles the effective DAR without increasing conjugation sites, maintaining antibody stability while maximizing cytotoxicity. In HER2-positive xenograft models, ADCs with dual-MMAE linkers demonstrated 3–5 fold greater tumor regression than single-MMAE variants at equivalent DAR [7].

Mitigation of Drug Resistance Mechanisms

MMAE’s susceptibility to multidrug resistance protein 1 (MDR1) efflux is counterbalanced by high local concentrations from dual release. Combined with the bystander effect (MMAE diffusion to adjacent cells), this overcomes resistance in heterogeneous tumors. Notably, dual-MMAE ADCs show efficacy even in cells with 50% reduced target antigen expression [7].

Table 2: Key Characteristics of DBCO-(PEG2-VC-PAB-MMAE)2

ComponentChemical FeatureFunctionImpact on ADC Performance
DBCODibenzocyclooctyneBioorthogonal conjugation via SPAACEnables site-specific azide-antibody coupling, DAR 4 control
PEG₂Diethylene glycol spacerHydrophilicity modulatorRedolves aggregation, enhances solubility and stability
Val-CitDipeptide substrateProtease cleavage siteCathepsin B-specific payload release in lysosomes
PABp-AminobenzyloxycarbonylSelf-immolative groupStabilizes linkage in plasma, enables rapid intracellular release
MMAE ×2Tubulin inhibitor payloadCytotoxicity inducerDual payload doubles potency per conjugation site

Strategic Positioning of DBCO-(PEG2-VC-PAB-MMAE)2 in Modular ADC Platforms

Enabling Site-Specific Conjugation via Click Chemistry

The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies, eliminating toxic copper catalysts. This bioorthogonal reaction allows precise conjugation to:

  • Glycoengineered antibodies: Azido-sialic acids (e.g., Neu5NAz) incorporated into Fc/Fab glycans via bacterial sialyltransferases (e.g., AST-03) [6].
  • Engineered cysteine residues: Azide tags introduced via unnatural amino acids or enzymatic modification [7].Unlike stochastic lysine/conventional cysteine conjugation, SPAAC ensures homogeneous DAR 4 ADCs with defined drug orientation, improving batch reproducibility and antigen binding [6] [10].

Facilitating Dual-Drug ADC Platforms

Recent platforms exploit DBCO-(PEG2-VC-PAB-MMAE)2 with orthogonal click handles (e.g., tetrazine) to co-load complementary payloads:

  • MMAE + MMAF systems: MMAE provides bystander killing, while anionic MMAF resists efflux pumps. Branched linkers enable DAR 2+2 or 4+2 conjugates, showing synergistic effects against heterogeneous breast tumors in vivo [7].
  • MMAE + Topoisomerase inhibitor systems: Co-conjugation via DBCO and tetrazine handles enhances potency against solid tumors [8].

Advancing Theranostic and Multispecific ADCs

The PEG₂ spacer facilitates incorporation of imaging agents (e.g., fluorescent dyes, radioligands) alongside MMAE. Additionally, its compatibility with bispecific antibodies enables targeting of multiple tumor antigens. In proof-of-concept studies, anti-HER2/EGFR bispecific ADCs using DBCO-(PEG2-VC-PAB-MMAE)2 suppressed dual-antigen heterogeneous tumors by 85% vs. 50% for monospecific variants [4] [7].

Properties

Product Name

Dbco-(peg2-VC-pab-mmae)2

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C149H224N22O32

Molecular Weight

2835.5 g/mol

InChI

InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1

InChI Key

VVUBUMFIIJDYES-VRRJACBRSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.